molecular formula C10H16O4 B584093 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester CAS No. 917877-01-1

3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester

Cat. No.: B584093
CAS No.: 917877-01-1
M. Wt: 200.234
InChI Key: GZVXALXOWVXZLH-MRVPVSSYSA-N
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Description

3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester is an α,β-unsaturated ester featuring a chiral 2,2-dimethyl-1,3-dioxolane ring in the (4R) configuration. The compound’s key structural attributes include:

  • Ester group: Ethyl ester functionality enhances solubility in organic solvents.
  • Dioxolane ring: The 1,3-dioxolane moiety acts as a protecting group for diols, improving stability.
  • Stereochemistry: The (4R) configuration at the dioxolane ring influences reactivity and biological interactions .

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatility in functional group transformations .

Properties

IUPAC Name

ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXALXOWVXZLH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C=C[C@@H]1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Reformatsky reaction enables the formation of β-hydroxy esters through the zinc-mediated coupling of α-halo esters with carbonyl compounds. For the target ester, ethyl bromodifluoroacetate reacts with (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in tetrahydrofuran (THF) at 0°C. Zinc dust activates the α-bromo ester, generating a zinc enolate that attacks the aldehyde’s carbonyl group. The reaction proceeds via a six-membered transition state, where the existing (4R) configuration of the dioxolane ring directs the facial selectivity, favoring the erythro diastereomer (Figure 1).

Reaction Scheme:

EtO2CCF2Br+ZnEtO2CCF2ZnBr(Enolate formation)\text{EtO}2\text{CCF}2\text{Br} + \text{Zn} \rightarrow \text{EtO}2\text{CCF}2\text{ZnBr} \quad \text{(Enolate formation)}
EtO2CCF2ZnBr+Dioxolane aldehydeβ-Hydroxy ester(Diastereoselective coupling)\text{EtO}2\text{CCF}2\text{ZnBr} + \text{Dioxolane aldehyde} \rightarrow \text{β-Hydroxy ester} \quad \text{(Diastereoselective coupling)}

Optimization and Yield

Key parameters include:

  • Temperature : Maintaining 0°C minimizes side reactions.

  • Solvent : THF ensures solubility of both reactants and intermediates.

  • Workup : Quenching with aqueous NH4_4Cl followed by extraction with ethyl acetate yields the crude product. Recrystallization from hexane/ethyl acetate (3:1) achieves 47% isolated yield with a 3:1 diastereomeric ratio (dr).

Limitations

  • Moderate diastereoselectivity necessitates further purification.

  • Zinc handling poses scalability challenges due to pyrophoric nature.

Horner-Wadsworth-Emmons Olefination

Reaction Design

The HWE reaction offers superior E-selectivity for α,β-unsaturated esters. In this approach, a dioxolane-containing aldehyde reacts with triethyl phosphonoacetate in acetonitrile (MeCN) under LiCl catalysis. The stabilized ylide preferentially adopts the trans configuration, leading to high E-selectivity (95:5 E:Z).

Reaction Scheme:

Phosphonoacetate+LiClYlide formation\text{Phosphonoacetate} + \text{LiCl} \rightarrow \text{Ylide formation}
Ylide+Dioxolane aldehyde(E)-α,β-Unsaturated ester(Olefination)\text{Ylide} + \text{Dioxolane aldehyde} \rightarrow \text{(E)-α,β-Unsaturated ester} \quad \text{(Olefination)}

Process Details

  • Catalyst : LiCl enhances ylide reactivity and stabilizes intermediates.

  • Solvent : MeCN facilitates rapid reaction kinetics.

  • Workup : Extraction with diethyl ether and drying over Na2_2SO4_4 yields the product in 82% yield after column chromatography.

Advantages Over Reformatsky

  • Higher diastereoselectivity (95:5 E:Z).

  • Avoids pyrophoric reagents, improving safety profile.

Comparative Analysis of Synthetic Methods

Parameter Reformatsky HWE
Yield 47%82%
Diastereomeric Ratio 3:195:5 (E:Z)
Reagents Zn, THFLiCl, MeCN
Scalability Moderate (Zn handling)High (standard reagents)
Purification RecrystallizationColumn chromatography

Chemical Reactions Analysis

Types of Reactions

3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium under mild heating.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The dioxolane ring provides stability and can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

The compound is compared to analogs with variations in stereochemistry, substituents, and ester groups:

Property 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester (2E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic Acid Ethyl Ester Methyl (2E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoate Ethyl (2Z)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoate
Molecular Formula C₁₁H₁₈O₄ (inferred) C₁₃H₂₀O₄ (reported) C₉H₁₄O₄ C₁₁H₁₈O₄
Molar Mass (g/mol) ~214.26 240.29 186.20 214.26
Boiling Point 283°C (extrapolated) 161°C Not reported Not reported
Density (g/cm³) 1.082 1.055 1.082 (similar to target) 1.082
Stereochemistry (4R) configuration (4S) configuration (4S) configuration (4R) configuration, (Z)-double bond
Key Applications Organic synthesis intermediate Plant growth regulator, pharmaceutical precursor Polymer chemistry, fine chemicals Specialty chemical synthesis

Key Observations :

  • Stereochemistry : The (4R) vs. (4S) configuration alters diastereomer separation efficiency and biological activity. For example, (4S) isomers are often prioritized in drug synthesis due to enantioselective interactions .
  • Substituents: Addition of a methyl group on the propenoate (e.g., 2-methyl in ) increases steric hindrance, reducing reactivity in nucleophilic additions.
  • Ester Group : Methyl esters (e.g., ) exhibit lower boiling points compared to ethyl esters, impacting purification methods.

Functional Group Modifications

Fluorinated Derivatives

Ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate (CAS: 95058-92-7) introduces difluoro and hydroxyl groups, enhancing hydrogen-bonding capacity and metabolic stability. This derivative is critical in antiviral prodrug synthesis .

Property Target Compound Fluorinated Derivative
Bioactivity Moderate High (antiviral potential)
Metabolic Stability Low High (due to C-F bonds)
Synthetic Complexity Low High (diastereomer separation)
Aromatic Esters

Compounds like ethyl (E)-3-(4-tert-butylphenyl)prop-2-enoate (CAS: 1208-65-7) replace the dioxolane ring with aromatic groups, shifting applications toward UV stabilizers and polymer additives .

Physicochemical Properties

  • Solubility: The target compound is soluble in ethanol and chloroform but sparingly soluble in water, typical for esters with bulky substituents .
  • Thermal Stability : The dioxolane ring decomposes above 200°C, limiting high-temperature applications .

Biological Activity

3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester, commonly referred to as ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • CAS Number : 6318-30-5
  • Appearance : Clear colorless to yellow viscous liquid
  • Boiling Point : 221ºC at 760 mmHg
  • Density : 0.996 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of a suitable dioxolane derivative with acrylate reagents. The process may vary based on the desired stereochemistry and purity requirements.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate exhibit significant antimicrobial activity. For example, studies have shown that dioxolane derivatives can disrupt microbial cell membranes, leading to increased permeability and cell lysis .

Antioxidant Activity

Ethyl esters of dioxolane compounds have demonstrated antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Case Studies

StudyFindings
Antimicrobial Activity A study demonstrated that ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate showed effective inhibition against several bacterial strains, including E. coli and S. aureus .
Antioxidant Effects In vitro assays revealed that the compound significantly reduced oxidative stress markers in cultured cells, indicating strong antioxidant potential .
Anti-inflammatory Research Animal models showed reduced inflammation markers when treated with the compound, suggesting its potential use in therapeutic applications for inflammatory diseases .

The biological activity of this compound is thought to involve:

  • Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, leading to destabilization and increased permeability.
  • Radical Scavenging : The ester group may facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : The compound may influence signaling pathways that regulate inflammation and immune responses.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester?

Answer:
A typical approach involves esterification or transesterification reactions under controlled conditions. For example, ethyl bromoacetate can react with sodium ethoxide in absolute ethanol to form the ester linkage (similar to methods used in triazole derivatives) . The dioxolane ring is often introduced via a stereoselective cyclization of diols with ketones or aldehydes under acidic conditions. Evidence from structurally related compounds highlights the use of refluxing with sodium ethoxide for 5–6 hours, followed by recrystallization from ethanol/water mixtures to isolate the product .

Basic: How is the stereochemical configuration of the (4R)-dioxolane ring confirmed post-synthesis?

Answer:
Chiral HPLC or polarimetry can preliminarily assess enantiomeric purity. Advanced techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy are critical for absolute stereochemical confirmation. For instance, in related dioxolane-containing esters, X-ray analysis resolved the (4R) configuration by mapping crystal structures . NOE correlations between the dioxolane methyl groups and adjacent protons also help validate spatial arrangements .

Advanced: How can researchers resolve discrepancies in 1^11H NMR data between theoretical predictions and experimental results for this compound?

Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering in the dioxolane moiety) or solvent-dependent shifts. To address this:

  • Perform variable-temperature NMR to identify conformational equilibria.
  • Compare experimental data with computed chemical shifts using DFT (Density Functional Theory) models.
  • Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
    Evidence from similar esters shows that coupling constants (JJ) between the dioxolane protons (4.5–5.5 Hz) are diagnostic for ring conformation .

Advanced: What green chemistry strategies can optimize the synthesis of this compound to minimize waste?

Answer:

  • Catalytic esterification: Replace stoichiometric bases (e.g., NaOEt) with immobilized lipases or acidic resins to reduce aqueous waste .
  • Solvent selection: Use cyclopentyl methyl ether (CPME) or ethanol/water mixtures instead of THF or DCM, as demonstrated in green synthesis of β-hydroxy esters .
  • Microwave-assisted synthesis: Reduce reaction times from hours to minutes while improving yield, as seen in analogous esterification protocols .

Basic: Which analytical techniques are most effective for assessing the purity of this compound?

Answer:

  • HPLC-MS: Quantifies purity and detects trace impurities (e.g., unreacted diol or ester precursors).
  • TLC with staining agents: Ceric ammonium molybdate detects hydroxyl-containing byproducts.
  • Elemental analysis: Validates empirical formula consistency (e.g., C, H, O content).
  • Melting point analysis: Sharp melting ranges (<2°C variation) indicate high crystallinity .

Advanced: How can racemization during esterification steps be mitigated?

Answer:
Racemization often occurs under basic or high-temperature conditions. Strategies include:

  • Low-temperature reactions: Conduct esterification at 0–5°C using DCC (dicyclohexylcarbodiimide) as a coupling agent.
  • Enzymatic catalysis: Use immobilized Candida antarctica lipase B (CAL-B) for stereoretentive ester formation, as shown in chiral ester syntheses .
  • In situ monitoring: Track optical rotation during synthesis to detect early racemization and adjust conditions promptly .

Advanced: How should researchers interpret conflicting IR spectra for the carbonyl stretching modes of this compound?

Answer:
Conflicting IR peaks (e.g., 1720 cm1^{-1} vs. 1740 cm1^{-1}) may indicate:

  • Solvent interactions: Polar solvents (e.g., DMSO) hydrogen-bond to carbonyl groups, lowering stretching frequencies.
  • Conformational isomers: Rotamers of the propenoic acid moiety alter electron density at the carbonyl.
  • Crystallinity: Amorphous vs. crystalline samples exhibit peak broadening.
    To resolve, compare spectra in identical solvents and aggregate states, and cross-reference with computational IR predictions .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Moisture sensitivity: The dioxolane ring is prone to hydrolysis. Store under inert gas (N2_2 or Ar) with molecular sieves.
  • Light sensitivity: UV exposure may degrade the propenoic acid moiety. Use amber vials and store at –20°C.
  • pH stability: Avoid prolonged contact with acidic/basic surfaces; use neutral glassware .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic additions?

Answer:

  • DFT calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • Transition state analysis: Identify energy barriers for ring-opening reactions of the dioxolane group.
  • Solvent modeling: Use COSMO-RS to simulate solvent effects on reaction pathways.
    Studies on analogous esters demonstrate that the α,β-unsaturated ester moiety is highly electrophilic, making it reactive toward Michael additions .

Advanced: What strategies validate the absence of diastereomers in synthesized batches?

Answer:

  • Chiral derivatization: Convert the compound into diastereomeric derivatives (e.g., using Mosher’s acid) for HPLC separation.
  • 2D NMR: 13^{13}C-1^1H HSQC and NOESY correlations distinguish diastereomers via coupling networks.
  • VCD (Vibrational Circular Dichroism): Provides distinct spectral fingerprints for each diastereomer .

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